4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Overview
Description
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3BrF3NO and a molecular weight of 266.01 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isocyanate functional group attached to a benzene ring. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates are known to react with nucleophiles, such as amines, to form urea derivatives . This reaction is often used in the synthesis of various organic compounds .
Biochemical Pathways
The compound’s reactivity with nucleophiles suggests it could potentially interfere with biochemical pathways involving these molecules .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Isocyanates are known to react with biological macromolecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate . For instance, the presence of nucleophiles in the environment can lead to premature reactions, reducing the compound’s availability for its intended targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Cycloadditions: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.
Derivatization: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Polymerization: The compound can be used in the synthesis of polymers through reactions with diols or diamines.
Common Reagents and Conditions:
Cycloadditions: Typically carried out in the presence of a catalyst such as a Lewis acid.
Derivatization: Reactions with amines or alcohols are usually performed at room temperature or slightly elevated temperatures.
Polymerization: Conducted under controlled conditions with appropriate catalysts to achieve the desired polymer properties.
Major Products:
Cycloaddition Products: Heterocyclic compounds.
Derivatization Products: Ureas and carbamates.
Polymerization Products: Polymers with specific functional properties.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)phenyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty polymers.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate
- 2-(Trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison:
- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties compared to other isocyanates.
- 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate has a similar structure but contains a sulfur atom instead of oxygen, leading to different reactivity and applications .
- 2-(Trifluoromethyl)phenyl isocyanate lacks the bromine atom, resulting in different electronic and steric effects .
- 3,5-Bis(trifluoromethyl)phenyl isocyanate has two trifluoromethyl groups, which significantly alter its chemical behavior and applications .
Properties
IUPAC Name |
4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHKVBCBXPKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392869 | |
Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-02-4, 186589-12-8 | |
Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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